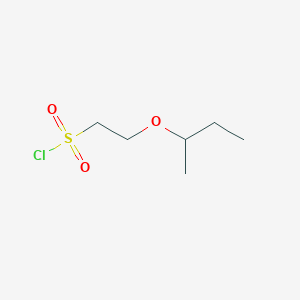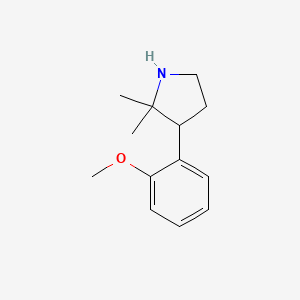
2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the pyridine ring imparts distinct characteristics to the compound, making it valuable for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxy-2-fluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of fluorinating agents such as complex AlF3 and CuF2 at elevated temperatures (450–500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, involves large-scale synthesis using efficient and cost-effective methods. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Applications De Recherche Scientifique
2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine .
Uniqueness
2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid is unique due to the presence of both a fluorine atom and a hydroxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other fluorinated pyridines may not be suitable for .
Propriétés
Formule moléculaire |
C7H6FNO3 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
2-(3-fluoropyridin-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-5-3-9-2-1-4(5)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
Clé InChI |
YAICDHHJBVEHFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(C(=O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)


![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)

aminehydrochloride](/img/structure/B15310045.png)
![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)

![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)




